(R,S,R)-alpha-Tocopherol

描述

(R,S,R)-alpha-Tocopherol is a form of vitamin E, a fat-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. It is one of the eight isomers of tocopherol and tocotrienol, which are collectively known as vitamin E. This compound is essential for maintaining the integrity of cell membranes and is involved in various physiological processes, including immune function and skin health.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (R,S,R)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, under controlled temperature conditions. The process can be summarized as follows:

Condensation Reaction: Trimethylhydroquinone reacts with isophytol in the presence of an acid catalyst.

Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process includes:

Raw Material Preparation: High-purity trimethylhydroquinone and isophytol are prepared.

Reaction Optimization: The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for large-scale production.

Purification and Quality Control: The product is purified using advanced techniques like chromatography and undergoes rigorous quality control to ensure consistency and purity.

化学反应分析

Metabolic Pathways and Degradation

(R,S,R)-α-Tocopherol undergoes distinct metabolic processing compared to the natural RRR form:

-

Hepatic Discrimination : The α-tocopherol transfer protein (α-TTP) in the liver preferentially binds RRR-α-tocopherol, reducing plasma retention of non-RRR isomers like (R,S,R). These isomers are metabolized faster via cytochrome P450 (CYP4F2)-mediated ω-hydroxylation .

-

Excretion : Non-RRR isomers are excreted predominantly via feces (23.24 ± 5.81% of dose) as carboxyethyl hydroxychroman (CEHC) derivatives .

-

Half-Life : Synthetic isomers have shorter half-lives in plasma (e.g., 0.394 ± 0.232 days for RBC-associated forms) compared to RRR-α-tocopherol (184 ± 48 days in adipose tissue) .

Antioxidant Activity and Radical Scavenging

The stereochemistry of (R,S,R)-α-tocopherol influences its antioxidant efficacy:

-

Radical Quenching : Like other tocopherols, it donates a hydrogen atom from the O–H bond (bond dissociation energy: 323 kJ/mol) to peroxyl radicals, forming a tocopheryl radical. This radical is regenerated by redox reactions with ascorbate or glutathione .

-

Membrane Localization : Despite lower bioactivity, (R,S,R)-α-tocopherol integrates into lipid bilayers, protecting against lipid peroxidation .

Comparative Data on α-Tocopherol Isomers

Key Research Findings

-

Stereochemical Impact : The 2R configuration (first chiral center) is critical for α-TTP recognition. (R,S,R)-α-Tocopherol retains partial activity due to its R-configuration at position 2 but is metabolized faster than RRR .

-

Degradation Pathway : Non-RRR isomers undergo ω-hydroxylation followed by β-oxidation in peroxisomes and mitochondria, yielding water-soluble CEHC derivatives excreted in urine .

-

Synthetic Advances : Novel enantioselective methods using o-DPPB-directed allylic substitutions achieve 97% enantiomeric excess for targeted stereoisomers .

科学研究应用

Antioxidant Properties and Disease Prevention

Alpha-tocopherol acts primarily as an antioxidant, protecting cells from oxidative stress by scavenging free radicals. This mechanism is crucial in preventing chronic diseases associated with oxidative damage, such as cardiovascular diseases, cancer, and neurodegenerative disorders.

- Cardiovascular Health : Studies indicate that alpha-tocopherol can inhibit the oxidation of low-density lipoproteins (LDL), thereby reducing the risk of atherosclerosis. It has been shown to improve endothelial function and reduce platelet aggregation, which are significant factors in cardiovascular health . However, mixed results exist regarding its efficacy in preventing heart disease in clinical trials .

- Cancer Prevention : Alpha-tocopherol has been investigated for its potential to prevent various cancers. While some studies suggest it may inhibit carcinogenesis and promote apoptosis in cancer cells, others have reported no significant benefits in lung cancer prevention . Notably, a trial involving head and neck cancer patients revealed that alpha-tocopherol supplementation during radiation therapy was associated with a higher incidence of second primary cancers .

- Neurodegenerative Diseases : The compound has been studied for its protective effects against Alzheimer's disease and other neurodegenerative conditions. Its ability to modulate cell signaling pathways may contribute to neuroprotection and cognitive health .

Metabolic Studies and Bioavailability

Research into the metabolism of alpha-tocopherol has highlighted significant interindividual variability in response to supplementation. A study involving healthy volunteers showed that daily supplementation with RRR-alpha-tocopherol led to increased levels of its metabolites in plasma, indicating enhanced bioavailability compared to synthetic forms . This variability underscores the importance of understanding individual responses to vitamin E supplementation for optimal health outcomes.

Cosmetic Applications

Alpha-tocopherol is widely used in cosmetic formulations due to its antioxidant properties. It is commonly included in sunscreens and skin care products to protect against UV-induced skin damage.

- Photo-protective Effects : Research demonstrates that alpha-tocopherol can reduce DNA photodamage caused by UV radiation, making it a valuable ingredient in products aimed at preventing skin cancer . Although alpha-tocopherol acetate is less potent than free alpha-tocopherol in this regard, it still offers protective benefits when incorporated into topical formulations .

Comparative Studies on Stereoisomers

The biological activity of alpha-tocopherol is influenced by its stereoisomeric form. RRR-alpha-tocopherol (natural form) exhibits greater bioactivity compared to synthetic all-rac-alpha-tocopherol. This difference has implications for dietary recommendations and supplementation practices .

| Aspect | RRR-alpha-Tocopherol | All-rac-alpha-Tocopherol |

|---|---|---|

| Source | Natural | Synthetic |

| Bioactivity | Higher | Lower |

| Health Applications | Cardiovascular, Cancer | Limited evidence |

| Metabolism | More efficient | Less efficient |

Case Studies and Clinical Trials

Numerous clinical trials have explored the applications of alpha-tocopherol:

- A randomized controlled trial assessed the effect of 400 IU of alpha-tocopherol on patients undergoing radiation therapy for head and neck cancer. Results indicated a higher incidence of secondary cancers among those receiving supplementation .

- Another study evaluated the effects of dietary RRR-alpha-tocopherol versus all-racemic forms on health outcomes but concluded that more research is needed to clarify their relative efficacy .

作用机制

(R,S,R)-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to lipids, proteins, and DNA. The molecular targets include cell membranes, where it integrates and protects against lipid peroxidation. The pathways involved in its action include the activation of antioxidant response elements and modulation of signaling pathways related to inflammation and cell survival.

相似化合物的比较

- Beta-Tocopherol

- Gamma-Tocopherol

- Delta-Tocopherol

- Tocotrienols

Comparison: (R,S,R)-alpha-Tocopherol is unique among its counterparts due to its higher bioavailability and potent antioxidant activity. While other tocopherols and tocotrienols also exhibit antioxidant properties, this compound is more effective in protecting cell membranes and preventing lipid peroxidation. Additionally, it has been more extensively studied for its health benefits and therapeutic potential.

生物活性

(R,S,R)-alpha-tocopherol, commonly known as RRR-alpha-tocopherol , is the most biologically active form of vitamin E. This compound plays a crucial role in various biological processes due to its antioxidant properties and its involvement in cellular signaling pathways. This article delves into the biological activity of RRR-alpha-tocopherol, supported by research findings, data tables, and case studies.

Overview of RRR-alpha-Tocopherol

RRR-alpha-tocopherol is a stereoisomer of vitamin E that is preferentially retained in human tissues due to its higher affinity for the alpha-tocopherol transfer protein (α-TTP). This protein selectively binds RRR-alpha-tocopherol over other forms, such as synthetic all-rac-alpha-tocopherol, which contains multiple stereoisomers with lower biological activity .

The primary mechanism by which RRR-alpha-tocopherol exerts its biological effects is through its function as a lipid-soluble antioxidant . It protects cell membranes from oxidative damage by scavenging free radicals and preventing lipid peroxidation. This action is vital for maintaining the integrity of polyunsaturated fatty acids, which are crucial for cellular signaling and membrane fluidity .

Key Functions:

- Antioxidant Activity : RRR-alpha-tocopherol neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Gene Regulation : It is involved in the regulation of gene expression related to inflammation and cell proliferation .

- Immune Function : Enhances immune response by modulating T-cell function and cytokine production .

Bioavailability and Metabolism

Studies have shown that RRR-alpha-tocopherol has a bioavailability of approximately 81% , which indicates a high efficiency in absorption compared to other forms of vitamin E . The metabolism of this compound involves its incorporation into lipoproteins for distribution to tissues, where it can exert its biological effects.

Table 1: Bioavailability Comparison of Tocopherols

| Form of Tocopherol | Bioavailability (%) |

|---|---|

| RRR-alpha-Tocopherol | 81 |

| All-rac-alpha-Tocopherol | Varies |

| Synthetic 2R Stereoisomers | Lower than RRR |

Case Studies and Research Findings

-

Human Milk Study :

A study analyzed the α-tocopherol stereoisomer profile in human milk, revealing that RRR-alpha-tocopherol was the predominant form. The study emphasized the importance of this stereoisomer for infant health, suggesting that it may influence α-tocopherol status in breastfed infants . -

Kinetic Studies :

Research involving healthy adults demonstrated that daily intake of RRR-alpha-tocopherol could maintain plasma levels effectively. The study utilized a complex kinetic model to assess how this compound is absorbed and metabolized over time, indicating a long half-life in adipose tissue . -

Cancer Prevention :

Another study highlighted the potential role of RRR-alpha-tocopherol in cancer prevention. It was found to reduce colonic aberrant crypt foci in animal models, suggesting a protective effect against colorectal cancer .

属性

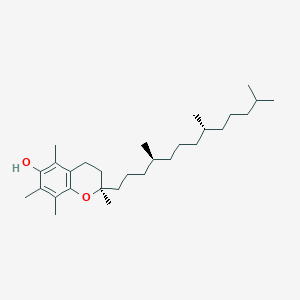

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(4S,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UETOGOEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。